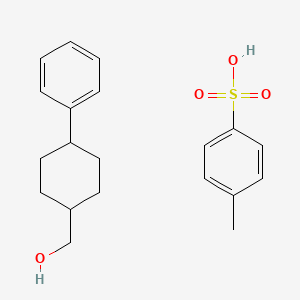
4-Methylbenzenesulfonic acid;(4-phenylcyclohexyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylbenzenesulfonic acid;(4-phenylcyclohexyl)methanol is a compound that combines two distinct chemical entities: 4-Methylbenzenesulfonic acid and (4-phenylcyclohexyl)methanol. 4-Methylbenzenesulfonic acid, also known as p-Toluenesulfonic acid, is a strong organic acid commonly used in organic synthesis. (4-phenylcyclohexyl)methanol is a derivative of cyclohexanol with a phenyl group attached to the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylbenzenesulfonic acid: This compound is typically synthesized by the sulfonation of toluene using sulfur trioxide and fuming sulfuric acid. The reaction conditions involve heating the mixture to facilitate the sulfonation process.
(4-phenylcyclohexyl)methanol: This compound can be synthesized through the reduction of (4-phenylcyclohexyl)ketone using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions.
Industrial Production Methods
Industrial production of 4-Methylbenzenesulfonic acid involves large-scale sulfonation of toluene, followed by purification processes such as recrystallization to remove impurities . The production of (4-phenylcyclohexyl)methanol on an industrial scale would involve similar reduction processes but optimized for large-scale operations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 4-Methylbenzenesulfonic acid can undergo oxidation to form sulfonic acid derivatives.
Reduction: (4-phenylcyclohexyl)methanol can be reduced to form cyclohexyl derivatives.
Substitution: Both compounds can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium dichromate and sulfuric acid are commonly used for oxidation reactions.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as alcohols and amines are used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Sulfonate esters and other substituted products.
Scientific Research Applications
4-Methylbenzenesulfonic acid and (4-phenylcyclohexyl)methanol have various applications in scientific research:
Chemistry: Used as catalysts and intermediates in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications due to their unique chemical properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action for 4-Methylbenzenesulfonic acid involves its strong acidic nature, which allows it to act as a catalyst in various chemical reactions. It can protonate substrates, making them more reactive towards nucleophiles . (4-phenylcyclohexyl)methanol exerts its effects through interactions with molecular targets such as enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Similar in structure but lacks the methyl group, making it less hydrophobic.
Cyclohexanol: Similar to (4-phenylcyclohexyl)methanol but without the phenyl group, resulting in different chemical properties.
Uniqueness
4-Methylbenzenesulfonic acid is unique due to its strong acidity and ability to act as a catalyst in organic reactions . (4-phenylcyclohexyl)methanol is unique because of its phenyl group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
87090-92-4 |
|---|---|
Molecular Formula |
C20H26O4S |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;(4-phenylcyclohexyl)methanol |
InChI |
InChI=1S/C13H18O.C7H8O3S/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,11,13-14H,6-10H2;2-5H,1H3,(H,8,9,10) |
InChI Key |
FMNVYSSJBYUUET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(CCC1CO)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


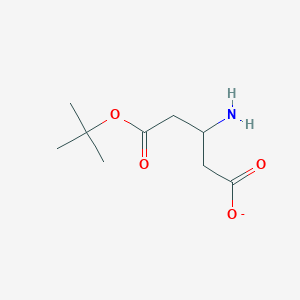

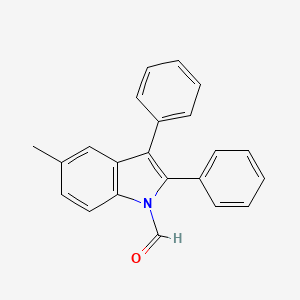
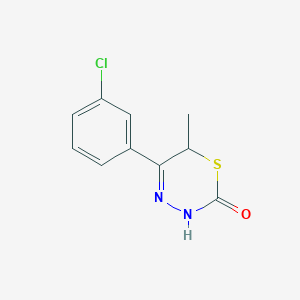
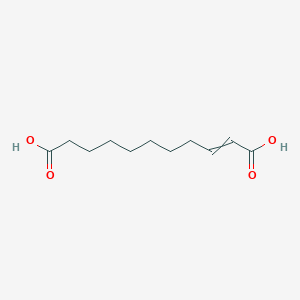
![4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one](/img/structure/B14408291.png)
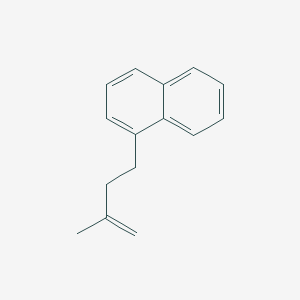

![Glycine, N-(carboxymethyl)-N-[2-[(4-chlorophenyl)amino]-2-oxoethyl]-](/img/structure/B14408303.png)
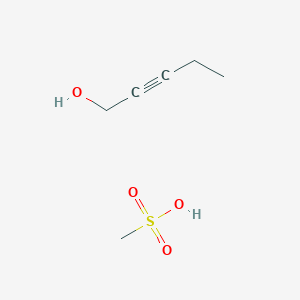
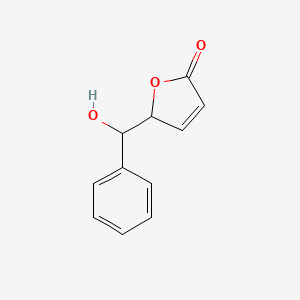
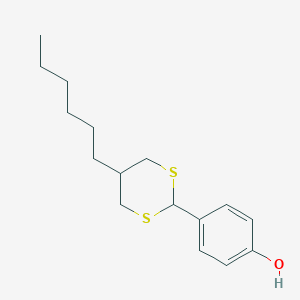
![2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propanoic acid](/img/structure/B14408319.png)

